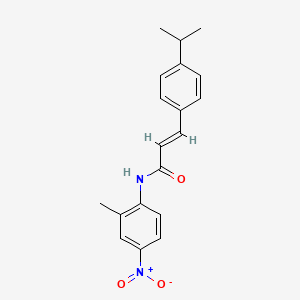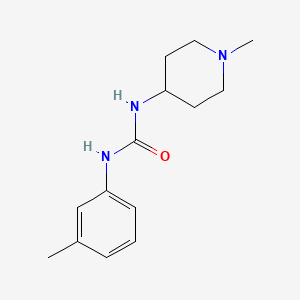![molecular formula C15H17N3O2S B5362819 5-[(methylsulfonyl)methyl]-2-[3-(4-pyridinyl)-1-azetidinyl]pyridine](/img/structure/B5362819.png)
5-[(methylsulfonyl)methyl]-2-[3-(4-pyridinyl)-1-azetidinyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(methylsulfonyl)methyl]-2-[3-(4-pyridinyl)-1-azetidinyl]pyridine, also known as AZD-0530, is a potent inhibitor of Src family kinases. It has been extensively studied for its potential use in cancer treatment and has shown promising results in preclinical studies.
Wirkmechanismus
5-[(methylsulfonyl)methyl]-2-[3-(4-pyridinyl)-1-azetidinyl]pyridine acts as a potent inhibitor of Src family kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, which are involved in the regulation of cell growth, survival, and migration. By inhibiting the activity of Src kinases, this compound can reduce tumor growth and metastasis in preclinical studies.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to inhibit the growth and metastasis of a variety of cancer cell lines, including breast, prostate, lung, and colon cancer. In addition, this compound has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-[(methylsulfonyl)methyl]-2-[3-(4-pyridinyl)-1-azetidinyl]pyridine is its potent anti-tumor activity, which has been demonstrated in preclinical studies. In addition, this compound has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. However, there are some limitations to the use of this compound in lab experiments. For example, the synthesis of this compound is complex and time-consuming, which can limit its availability for research purposes. In addition, the cost of this compound may be prohibitive for some research labs.
Zukünftige Richtungen
There are several future directions for the research and development of 5-[(methylsulfonyl)methyl]-2-[3-(4-pyridinyl)-1-azetidinyl]pyridine. One potential direction is the investigation of its use in combination with other cancer treatments, such as immunotherapy. Another potential direction is the development of more potent and selective Src kinase inhibitors, which may have improved anti-tumor activity and reduced toxicity. Finally, the development of more efficient and cost-effective synthesis methods for this compound may increase its availability for research purposes.
Synthesemethoden
The synthesis of 5-[(methylsulfonyl)methyl]-2-[3-(4-pyridinyl)-1-azetidinyl]pyridine involves several steps, including the reaction of 2-bromo-5-chloromethylpyridine with 3-(4-pyridinyl)-1-azetidinecarboxylic acid, followed by the addition of methylsulfonyl chloride and subsequent purification steps. The final product is a white solid with a molecular weight of 463.96 g/mol.
Wissenschaftliche Forschungsanwendungen
5-[(methylsulfonyl)methyl]-2-[3-(4-pyridinyl)-1-azetidinyl]pyridine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of Src family kinases, which are involved in the regulation of cell growth, survival, and migration. Src kinases are overexpressed in many types of cancer, and their inhibition has been shown to reduce tumor growth and metastasis in preclinical studies.
Eigenschaften
IUPAC Name |
5-(methylsulfonylmethyl)-2-(3-pyridin-4-ylazetidin-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-21(19,20)11-12-2-3-15(17-8-12)18-9-14(10-18)13-4-6-16-7-5-13/h2-8,14H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEHSLXYUIFEED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CN=C(C=C1)N2CC(C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-[3-(1H-imidazol-1-yl)propanoyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5362745.png)
![N-(3-isoxazolylmethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5362751.png)
![3-(3-fluorophenyl)-5-(2-propylisonicotinoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5362758.png)
![1-{3,5-dimethyl-4-[(2-phenyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1H-pyrrol-2-yl}ethanone](/img/structure/B5362766.png)

![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5362782.png)
![1-(4-methylphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5362784.png)
![3-(2-chlorophenoxy)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5362793.png)
![5-(4-morpholinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5362808.png)

![N-(1-methyl-1H-pyrazol-4-yl)-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]acetamide](/img/structure/B5362824.png)
![2-{[(5-chloro-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5362828.png)
![5-{2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-2-oxoethyl}-3-propylimidazolidine-2,4-dione](/img/structure/B5362830.png)
